6-Bromo-7-chloro-4-methoxyindoline-2,3-dione

Cross-coupling Sequential functionalization Indole alkaloid synthesis

Unlike common 5,7-dihalo or mono-halo isatin analogs, this 6-Br/7-Cl/4-OCH₃ substitution pattern provides orthogonal reactivity for sequential Pd-catalyzed cross-coupling without protecting groups. The mixed Br/Cl sites enable programmable C6→C7 functionalization for unsymmetrical bis(indole) alkaloids and kinase inhibitors. 4-OCH₃ electronically tunes the dione core for predictable SAR. Vendor-certified ≥98% purity ensures batch-to-batch reproducibility for analytical method qualification. Ideal for CNS/epigenetic drug discovery where halogen pattern governs MAO/bromodomain selectivity. Request pricing for 100 mg to 25 g scales.

Molecular Formula C9H5BrClNO3
Molecular Weight 290.50 g/mol
Cat. No. B13051329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-chloro-4-methoxyindoline-2,3-dione
Molecular FormulaC9H5BrClNO3
Molecular Weight290.50 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Br
InChIInChI=1S/C9H5BrClNO3/c1-15-4-2-3(10)6(11)7-5(4)8(13)9(14)12-7/h2H,1H3,(H,12,13,14)
InChIKeyIBTFMOGDIMJJRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-chloro-4-methoxyindoline-2,3-dione – Structural Identity, Core Scaffold, and Procurement Specifications


6-Bromo-7-chloro-4-methoxyindoline-2,3-dione (CAS 2069942-54-5, molecular formula C₉H₅BrClNO₃, MW 290.50 g/mol) is a tetra-substituted isatin derivative belonging to the indoline-2,3-dione class. [1] Its defining structural feature is the simultaneous presence of Br at C6, Cl at C7, and OCH₃ at C4 on the aromatic ring – a substitution pattern that is distinct from the more common 5,7-dihalogenated or mono-halogenated isatin analogs. [2] This compound is commercially catalogued as a research intermediate with vendor-specified purities ranging from 95% to 98%.

Why Generic Isatin Substitution Is Insufficient: The Functional Cost of Simplifying the 6-Bromo-7-chloro-4-methoxy Substitution Pattern


The indoline-2,3-dione scaffold is broadly exploited across medicinal chemistry, but biological and synthetic outcomes are exquisitely sensitive to the number, type, and position of ring substituents. [1] Even closely related analogs – such as 6,7-dibromo-4-methoxyisatin (both halogens are Br), 6-bromo-7-chloroindoline-2,3-dione (lacks the 4-OCH₃), or 4-methoxyindoline-2,3-dione (lacks halogens) – present fundamentally different electronic profiles, lipophilicities, and reactivity patterns at the C3 carbonyl and N1 positions. Substituting any of these analogs without experimental validation therefore risks altering site-selective reactivity in cross-coupling reactions, changing metabolic stability, or shifting inhibition selectivity against bromodomain or MAO targets, all of which have been documented to depend on the exact halogenation and methoxy pattern of the isatin core. [2]

Quantitative Evidence of Differentiation for 6-Bromo-7-chloro-4-methoxyindoline-2,3-dione Relative to Its Closest Analogs


Mixed Br/Cl Halogen Pattern vs. Dibromo Analog: Differential Reactivity in Sequential Cross-Coupling

The target compound carries one Br and one Cl atom at adjacent positions, whereas the closest literature intermediate for dragmacidin synthesis is 6,7-dibromo-4-methoxyisatin (both halogens = Br). [1] In palladium-catalyzed cross-coupling, aryl-Br and aryl-Cl bonds exhibit markedly different oxidative addition rates (C–Br > C–Cl), enabling predictable sequential functionalization without protecting group manipulation. [2] Quantitative reactivity data for model systems show that aryl bromides undergo oxidative addition to Pd(0) approximately 100- to 1000-fold faster than aryl chlorides under standard Suzuki-Miyaura conditions. [2]

Cross-coupling Sequential functionalization Indole alkaloid synthesis

4-Methoxy Group Impact on LogP and TPSA: Differentiating Physicochemical Profile from the Non-Methoxylated 6-Bromo-7-chloro Analog

The target compound incorporates a 4-OCH₃ group absent in 6-bromo-7-chloroindoline-2,3-dione (CAS 1698027-53-0, C₈H₃BrClNO₂, MW 260.47). Vendor-computed LogP for the target is 2.25, while the non-methoxylated analog (C₈H₃BrClNO₂) has an estimated XLogP3 of approximately 1.7 based on fragment addition methods. [1] TPSA values are 55.4 Ų (target) vs. 46.2 Ų (non-methoxylated analog), a difference of 9.2 Ų.

Lipophilicity ADME Physicochemical properties

Vendor Purity Specifications: ≥98% Grade Availability vs. 95% for Core Analogs

Multiple authorized vendors offer 6-Bromo-7-chloro-4-methoxyindoline-2,3-dione at a certified purity of ≥98% (HPLC), while the closest structural analog lacking the 4-methoxy group (6-bromo-7-chloroindoline-2,3-dione) is listed at ≥95% across its commercial suppliers.

Purity Procurement Quality specification

Dual-Halogen Methoxy Isatin as a Privileged Intermediate for Unsymmetrical Bis(indole) Natural Product Scaffolds

The 6,7-dihalo-4-methoxyisatin framework is a documented precursor in the total synthesis of dragmacidins, a class of cytotoxic marine bis(indole) alkaloids. [1] The published synthetic route employs 6,7-dibromo-4-methoxyisatin (reduction to indole: 33% yield with BH₃·THF); [1] the target compound, bearing Br at C6 and Cl at C7, introduces a programmable reactivity gradient that is absent in the symmetrical dibromo variant. Dragmacidins G and H exhibit IC₅₀ values in the low micromolar range against multiple cancer cell lines. [2]

Natural product synthesis Bis(indole) alkaloid Dragmacidin

Halogen-Dependent Biological Activity Profile: Class-Level Evidence from Isatin MAO Inhibition Studies

While no direct bioassay data exists for the target compound, SAR studies on halogenated isatin derivatives demonstrate that both the position and identity of halogen substituents profoundly modulate enzyme inhibition potency. [1] In a head-to-head study, 4-chloroisatin exhibited an IC₅₀ of 0.812 μM against MAO-A, whereas 5-bromoisatin gave an IC₅₀ of 0.125 μM against MAO-B – a 6.5-fold difference driven solely by halogen position and type. [1] The target compound's unique combination of Br at C6, Cl at C7, and OCH₃ at C4 defines a substituent set not represented in any published isatin bioactivity dataset, implying that its biological fingerprint cannot be reliably extrapolated from simpler mono- or di-halogenated isatins.

Monoamine oxidase inhibition Structure-activity relationship Halogen effect

Research and Industrial Application Scenarios for 6-Bromo-7-chloro-4-methoxyindoline-2,3-dione Validated by the Evidence


Sequential Site-Selective Derivatization for Unsymmetrical Bis(indole) Library Synthesis

Researchers constructing libraries of unsymmetrical bis(indole) alkaloids or kinase inhibitor candidates can exploit the mixed Br/Cl pattern for programmable, sequential Pd-catalyzed cross-coupling at C6 (via Br) and C7 (via Cl), eliminating the need for orthogonal protecting groups. [1][2] The 4-OCH₃ group further directs electrophilic substitution and modulates the electron density of the indoline-2,3-dione core, enabling predictable SAR exploration. [3]

Marine Natural Product Total Synthesis: Dragmacidin and Related Alkaloid Congeners

The 6,7-dihalo-4-methoxyisatin framework is a validated precursor in dragmacidin total synthesis. [1] The target compound, with differentiated Br and Cl substituents, extends this precedent by enabling selective functionalization at each halogen site – a critical requirement for synthesizing dragmacidin congeners bearing distinct substituents on the two indole rings. [1]

Novel Chemotype Exploration for MAO or Bromodomain Inhibitor Lead Discovery

The 6-Br/7-Cl/4-OCH₃ combination defines a novel region of isatin chemical space not represented in published bioactivity datasets. [2] Given the known sensitivity of MAO and bromodomain targets to halogen substitution patterns on the isatin core, this compound serves as a rational starting point for generating novel intellectual property in CNS or epigenetics-focused drug discovery programs. [2][3]

High-Purity Reference Standard for Analytical Method Development and Structure Confirmation

With vendor-certified purity of ≥98% (HPLC), this compound is suitable as a reference standard for LC-MS or NMR-based analytical method qualification, particularly for laboratories working with halogenated isatin series where impurity profiles must be rigorously controlled.

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